molecular formula C25H31NO7 B12289313 6-Hydroxy Lantadin

6-Hydroxy Lantadin

Cat. No.: B12289313
M. Wt: 457.5 g/mol
InChI Key: UFQYEKPVHOQAHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Lantadin involves multiple steps, including methylation, bromination, methoxylation, and demethylation . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process is optimized to maximize yield and minimize costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Lantadin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

6-Hydroxy Lantadin is similar to other phenolic compounds, such as 6-Hydroxygenistein and 6-Hydroxy-L-nicotine . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the distinct pathways it targets, making it a valuable compound for various research applications .

List of Similar Compounds:
  • 6-Hydroxygenistein
  • 6-Hydroxy-L-nicotine
  • Phenolic antioxidants

Properties

Molecular Formula

C25H31NO7

Molecular Weight

457.5 g/mol

IUPAC Name

[2-(11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3

InChI Key

UFQYEKPVHOQAHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C

Origin of Product

United States

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